

A Comparative Guide to the Synthesis of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde

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Compound of Interest

Compound Name: 5-Bromo-2-hydroxy-3-methoxybenzaldehyde

Cat. No.: B183005

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For researchers and professionals in drug development and organic synthesis, the efficient and reliable synthesis of key intermediates is paramount. **5-Bromo-2-hydroxy-3-methoxybenzaldehyde**, a substituted salicylaldehyde, is a valuable building block in the synthesis of various biologically active compounds. This guide provides a comparative analysis of validated synthesis methods for this compound, offering a side-by-side look at their performance based on experimental data.

Comparative Performance of Synthesis Methods

The following table summarizes the key quantitative data for different methods of synthesizing **5-Bromo-2-hydroxy-3-methoxybenzaldehyde**, allowing for a direct comparison of their efficiency and reaction conditions.

Method	Starting Material	Brominating Agents/Reagents	Solvent	Reaction Time	Temperature	Yield
Method 1	o-Vanillin	Liquid Bromine, Potassium Bromide	Acetic Acid	90 minutes	100 °C	92.5%
Method 2	o-Vanillin	Bromine, Sodium Acetate	Acetic Acid	30 minutes	Room Temperature	98%
Method 3	Veratraldehyde	Bromination followed by hydrolysis with sulfuric acid	Not specified	Not specified	Not specified	85.0%

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below.

Method 1: Bromination of o-Vanillin with Liquid Bromine and Potassium Bromide

This method is a high-yield approach utilizing readily available reagents.

Procedure:

- In a 1 L round-bottom flask, combine 16 g of o-vanillin, 80 g of acetic acid, 25 g of potassium bromide, and 40 mL of water.
- Heat the mixture to 100°C with stirring.

- Over a period of 50 minutes, add 17.5 g of liquid bromine dropwise.
- Maintain the reaction at 100°C for 90 minutes.
- After cooling to 70°C, remove the bulk of the solvent under reduced pressure.
- Add 1 L of water to the residue and cool the mixture to 0-5°C in an ice bath for 2 hours.
- Collect the precipitated product by centrifugation.
- Wash the solid with two 10 mL portions of water.
- Dry the product under vacuum for 21 hours to obtain **5-Bromo-2-hydroxy-3-methoxybenzaldehyde**.[\[1\]](#)

Method 2: Bromination of o-Vanillin with Bromine and Sodium Acetate

This rapid method proceeds at room temperature with a high yield.

Procedure:

- To a solution of 4.0 g of o-vanillin in 80 mL of acetic acid, add 2.37 g of sodium acetate at 0°C.
- Slowly add 1.49 mL of bromine dropwise to the mixture.
- Stir the reaction mixture at room temperature for 30 minutes.
- Upon completion of the reaction, add 100 mL of water.
- Extract the aqueous phase with three 80 mL portions of dichloromethane.
- Combine the organic extracts and wash sequentially with 100 mL of water and 50 mL of brine.
- Dry the organic phase over anhydrous magnesium sulfate and concentrate under reduced pressure to yield the product.

Method 3: Synthesis from Veratraldehyde

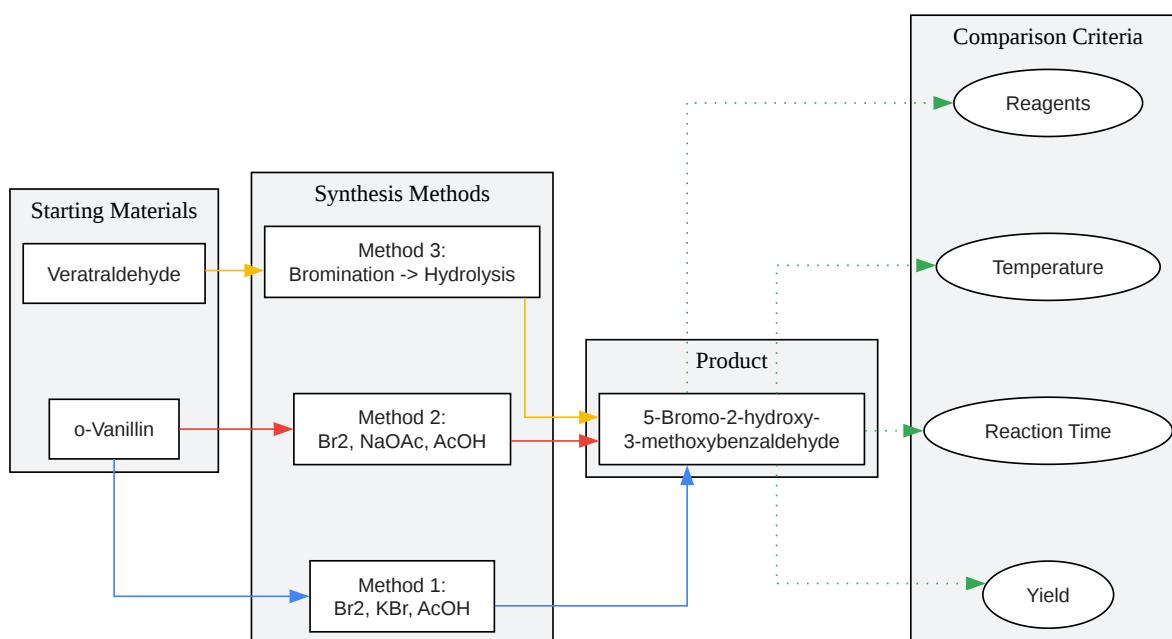
This alternative route involves the bromination of veratraldehyde followed by hydrolysis.

Procedure:

- Synthesize 2-bromo-4,5-dimethoxybenzaldehyde from veratraldehyde through bromination.
- In the presence of a molar quantity of methionine, hydrolyze the 5-position methoxy group of the intermediate using concentrated sulfuric acid to yield 2-Bromo-5-hydroxy-4-methoxybenzaldehyde.[\[2\]](#)

Synthesis and Comparison Workflow

The following diagram illustrates the logical flow of the synthesis pathways and the key parameters for their comparison.



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